molecular formula C12H17Cl3N2O3 B13757779 N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride CAS No. 77905-51-2

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride

Cat. No.: B13757779
CAS No.: 77905-51-2
M. Wt: 343.6 g/mol
InChI Key: KQBVNBUWPUIXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups, a methoxy group, and a nitro group attached to a benzylamine backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzylamine to introduce the nitro group. This is followed by the alkylation of the amine group with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines, thiols, or alcohols.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include hydroxyl or carbonyl derivatives of the original compound.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on cellular processes, including its role as an alkylating agent that can modify DNA and proteins.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication and cell division.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar properties but different substituents.

    N,N-Bis(2-chloroethyl)amine: Lacks the methoxy and nitro groups, resulting in different reactivity and applications.

    N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.

Uniqueness

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is unique due to the presence of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77905-51-2

Molecular Formula

C12H17Cl3N2O3

Molecular Weight

343.6 g/mol

IUPAC Name

bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H

InChI Key

KQBVNBUWPUIXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.